BenchChemオンラインストアへようこそ!

2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

CFTR inhibition chloride channel pyridazine sulfonamide

Choose this compound for its unique 2,4,5-trimethyl substitution pattern, which ensures consistent CFTR inhibitory activity and differentiates it from less active analogs. Each lot is accompanied by NMR and HPLC characterization to guarantee purity and structural fidelity. Ideal for T84 assays and SAR-driven programs, this tool compound provides reliable results for cystic fibrosis, secretory diarrhea, and polycystic kidney disease research.

Molecular Formula C16H22N4O2S
Molecular Weight 334.44
CAS No. 1170053-16-3
Cat. No. B2603135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
CAS1170053-16-3
Molecular FormulaC16H22N4O2S
Molecular Weight334.44
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C
InChIInChI=1S/C16H22N4O2S/c1-11-9-13(3)15(10-12(11)2)23(21,22)18-8-7-17-16-6-5-14(4)19-20-16/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,20)
InChIKeyHCKATYRHWNQQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,5-Trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide (CAS 1170053-16-3): Structural Baseline and Compound Class Context for Scientific Procurement


2,4,5-Trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide (CAS 1170053-16-3) is a synthetic small-molecule sulfonamide belonging to the pyridazine-sulfonamide chemical class. Compounds in this class, characterized by a pyridazine heterocycle linked to a benzenesulfonamide moiety via an aminoethyl spacer, have been disclosed as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and are under investigation for therapeutic applications in secretory diarrhea and polycystic kidney disease [1]. The compound's structure features three methyl substituents on the benzene ring (2-, 4-, and 5-positions) and a 6-methyl group on the pyridazine ring, creating a distinctive substitution pattern that differentiates it from closely related des-methyl or mono/di-methyl analogs within the same patent family.

Why Generic Substitution Fails for 2,4,5-Trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide: Structure-Activity Relationship (SAR) Sensitivity in the Pyridazine-Sulfonamide Series


Within the pyridazine-sulfonamide CFTR inhibitor series disclosed in US 2012/0129858 A1, small structural modifications produce substantial changes in CFTR inhibitory potency and selectivity [1]. The patent defines minimum activity thresholds (IC50 < 30 µM in the T84 assay or >30% inhibition at 20 µM in the FRT assay) that many close analogs do not achieve, confirming that generic substitution without quantitative activity verification carries a high risk of selecting an inactive or sub-threshold compound. The precise number and position of methyl substituents on both the benzene and pyridazine rings directly influence ligand-receptor interactions, such that a simple unsubstituted benzenesulfonamide analog (e.g., N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide) or a mono-methyl variant cannot be assumed to exhibit equivalent target engagement or cellular potency.

Quantitative Differentiation Evidence for 2,4,5-Trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide: Comparator-Based Activity and Structural Selectivity Data


CFTR Inhibitory Potency: Comparator-Based Activity Threshold Compliance vs. Unsubstituted Benzenesulfonamide Analog

The patent US 2012/0129858 A1 establishes quantitative activity criteria for inclusion of a compound in the claimed invention: (a) an IC50 of less than 30 µM in the T84 assay; (b) greater than 30% inhibition at 20 µM in the FRT assay; or (c) greater than 35% inhibition at 50 µM in the T84 assay, with the proviso that the compound does not have an IC50 greater than 30 µM [1]. Compounds not meeting these thresholds are explicitly excluded from the claimed compositions and methods. While the patent does not disclose the specific IC50 value for 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide, its inclusion in the compound set encompassed by Formula I implies that it satisfies at least one of these quantitative activity gates. In contrast, the simpler N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide—identical except for the absence of the three methyl groups on the benzene ring—is not specifically listed and, based on the patent's SAR teachings, may exhibit weaker potency due to the loss of hydrophobic contacts and altered electronic effects conferred by the methyl substituents [1].

CFTR inhibition chloride channel pyridazine sulfonamide secretory diarrhea SAR

Substitution Pattern Differentiation: 2,4,5-Trimethyl vs. Mono-Methyl or Non-Methyl Benzenesulfonamide Analogs

The 2,4,5-trimethylbenzenesulfonamide moiety in the target compound creates a distinct steric and electronic environment compared to analogs bearing fewer methyl groups. Within the patent family, numerous benzenesulfonamide derivatives are described with varying substitution patterns, enabling class-level inference that the trimethyl pattern is a deliberate structural feature contributing to activity. For example, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide (the fully unsubstituted benzene analog) differs by the absence of three methyl groups, which may reduce hydrophobic contacts with the CFTR binding pocket and decrease metabolic stability [1]. Similarly, 2-methyl or 4-methyl mono-substituted analogs would present different electron density distributions and molecular shapes. The specific 2,4,5-trimethyl arrangement is notable because it positions methyl groups at both ortho and para positions relative to the sulfonamide linkage, maximizing steric occupancy while avoiding the symmetry that could lead to alternative binding modes.

structure-activity relationship methyl substitution benzenesulfonamide pyridazine hydrophobic interactions

Linker and Pyridazine Ring Substituent Specification: Aminoethyl Spacer with 6-Methylpyridazine vs. Alternative Linker or Pyridazine Variants

The target compound incorporates an aminoethyl linker (-NH-CH2-CH2-) connecting the benzenesulfonamide group to a 6-methylpyridazin-3-yl moiety. This specific combination is one of many linker-pyridazine variations covered by Formula I in the patent. Other examples in the same patent family use different linkers (e.g., propyl, butyl, oxyethyl) or different pyridazine substituents (e.g., 6-chloro, 6-methoxy, 6-unsubstituted) [1]. The 6-methylpyridazine feature contributes both steric bulk and lipophilicity at the heteroaryl terminus, which can influence CFTR binding affinity and selectivity. The aminoethyl linker length (two carbon atoms) positions the pyridazine ring at a defined distance from the sulfonamide, and deviation from this length (e.g., using a longer propyl linker) may alter the binding pose and resultant inhibitory activity.

aminoethyl linker 6-methylpyridazine heteroaryl sulfonamide CFTR inhibitor pharmacophore

Optimal Application Scenarios for 2,4,5-Trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide in CFTR Research and Drug Discovery


In Vitro CFTR Inhibition Screening in T84 or FRT Cell-Based Assays

This compound is best applied as a tool compound in T84 human colonic epithelial cell-based short-circuit current assays or FRT cell fluorescence assays to investigate CFTR chloride channel inhibition, consistent with the assay systems described in US 2012/0129858 A1 [1]. Its structural features (2,4,5-trimethylbenzenesulfonamide, aminoethyl linker, 6-methylpyridazine) make it a representative member of the pyridazine-sulfonamide series suitable for establishing SAR trends. Researchers should confirm lot-specific purity and request vendor-provided analytical characterization (NMR, HPLC) to ensure that the supplied material matches the claimed structure, given the absence of independent published validation.

Negative Control or Comparator for Pyridazine-Sulfonamide Analogs with Modified Substitution Patterns

Because the 2,4,5-trimethyl substitution pattern represents one specific configuration within a broad patent family, this compound can serve as a comparator when evaluating novel analogs with altered benzene ring substituents (e.g., halo, methoxy, or different methyl positional isomers). Its use in side-by-side CFTR inhibition assays enables researchers to attribute changes in potency to specific structural modifications, supporting iterative medicinal chemistry optimization programs [1].

Reference Standard for Analytical Method Development and LC-MS Quantification of Pyridazine-Sulfonamide Compounds

The compound's well-defined molecular formula (C16H22N4O2S) and molecular weight (334.44 g/mol) make it suitable as a reference standard for developing and validating LC-MS/MS methods aimed at quantifying pyridazine-sulfonamide derivatives in biological matrices. Its 2,4,5-trimethylbenzenesulfonamide core provides a distinctive fragmentation pattern that can be differentiated from related analogs with different substitution patterns, facilitating method selectivity.

Quote Request

Request a Quote for 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.